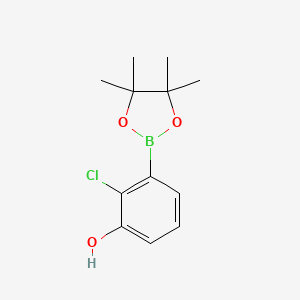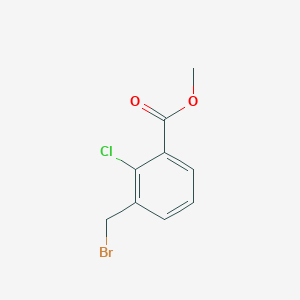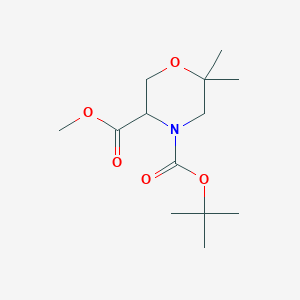![molecular formula C12H12BrNO2S B1425507 Tert-butyl 6-bromobenzo[D]isothiazole-3-carboxylate CAS No. 932702-07-3](/img/structure/B1425507.png)
Tert-butyl 6-bromobenzo[D]isothiazole-3-carboxylate
Overview
Description
Tert-butyl 6-bromobenzo[D]isothiazole-3-carboxylate: is a chemical compound belonging to the class of isothiazole derivatives. Isothiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Tert-butyl 6-bromobenzo[D]isothiazole-3-carboxylate typically involves the bromination of benzo[D]isothiazole followed by esterification. The bromination step can be achieved using bromine in the presence of a suitable catalyst, such as ferric bromide, under controlled conditions to ensure selective bromination at the desired position. The esterification step involves reacting the brominated compound with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester.
Industrial Production Methods: : On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and precise control of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: : Tert-butyl 6-bromobenzo[D]isothiazole-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or using lithium aluminum hydride (LiAlH₄).
Substitution: : Nucleophilic substitution reactions can be performed using nucleophiles such as sodium methoxide (NaOCH₃) or sodium azide (NaN₃).
Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: : In the field of chemistry, Tert-butyl 6-bromobenzo[D]isothiazole-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate for further functionalization.
Biology: : This compound has shown potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties. It has been studied for its ability to modulate various biological pathways and its potential use in drug development.
Medicine: : In medicinal chemistry, this compound is investigated for its therapeutic potential. It has been explored for its cytotoxic effects on cancer cells and its ability to act as a lead compound for the development of new anticancer drugs.
Industry: : In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical structure allows for the creation of novel materials with specific properties.
Mechanism of Action
The mechanism by which Tert-butyl 6-bromobenzo[D]isothiazole-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The bromine atom in the compound can participate in electrophilic substitution reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds: : Some compounds similar to Tert-butyl 6-bromobenzo[D]isothiazole-3-carboxylate include Tert-butyl 6-chlorobenzo[D]isothiazole-3-carboxylate , Tert-butyl 6-fluorobenzo[D]isothiazole-3-carboxylate , and Tert-butyl 6-iodobenzo[D]isothiazole-3-carboxylate .
Uniqueness: : this compound is unique due to the presence of the bromine atom, which imparts different chemical reactivity and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atom enhances the compound's ability to undergo electrophilic substitution reactions and increases its potential for biological activity.
Properties
IUPAC Name |
tert-butyl 6-bromo-1,2-benzothiazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2S/c1-12(2,3)16-11(15)10-8-5-4-7(13)6-9(8)17-14-10/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLIEAKUNMXLAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NSC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40723362 | |
| Record name | tert-Butyl 6-bromo-1,2-benzothiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40723362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932702-07-3 | |
| Record name | 1,1-Dimethylethyl 6-bromo-1,2-benzisothiazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=932702-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 6-bromo-1,2-benzothiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40723362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(1-cyclohexyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B1425424.png)

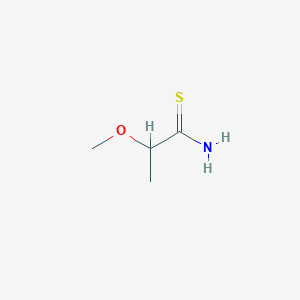
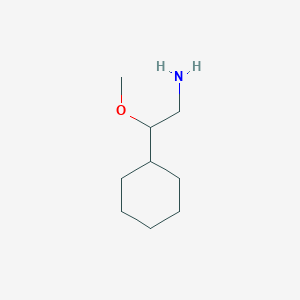

![Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1425446.png)

